molecular formula C18H23N5O2S B5517371 N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide

N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide

Cat. No. B5517371
M. Wt: 373.5 g/mol
InChI Key: NCSCSRBJURCANU-HZPDHXFCSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, alkylation, and cyclization. For instance, a study reported the design, synthesis, and crystal structure analysis of a compound through the condensation of 3-methoxybenzoic acid with a specific ethane-1,2-diamine derivative, followed by chlorination and further condensation steps (Pei Huang et al., 2020). These methods are indicative of the complex synthetic routes that may be employed for compounds with similar structural features.

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves X-ray crystallography and density functional theory (DFT) calculations to determine optimized geometric bond lengths, bond angles, and crystal systems. For example, the aforementioned study also discussed the crystal structure belonging to the tetragonal system and provided detailed comparisons between DFT calculations and X-ray diffraction values, highlighting the character of the compound through calculated HOMO and LUMO energies (Pei Huang et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often include interactions with various reagents to produce derivatives with potential biological activity. For instance, reactions with alkyl- and arylhydrazines can lead to modified structures exhibiting different chemical properties and activities (S. Tumkevičius, 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. The crystal and molecular structures, influenced by factors like hydrogen bonds and π…π interactions, are essential for predicting the physical stability and solubility of these compounds (Z. Karczmarzyk & W. Malinka, 2008).

Chemical Properties Analysis

The chemical properties analysis focuses on the reactivity of the compound with various reagents, its potential as a precursor for further chemical modifications, and its interactions with biological targets. Studies on similar compounds have explored their inhibitory activities against specific enzymes, revealing insights into their mechanism of action and potential therapeutic applications (H. N. Karade et al., 2016).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of pyrazole derivatives, including pyrimidin-2-amine and pyrimidinone compounds, have been extensively studied. These compounds have shown biological activity against breast cancer and microbial infections. The research highlights the importance of structural analysis, including X-ray crystallography, and the theoretical calculations of physical and chemical properties to understand the origin of their biological activities (Titi et al., 2020).

Antimicrobial Activity

  • Pyrimidine-linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds exhibit significant activity against various microorganisms, showcasing the potential of pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antitumor and Antiproliferative Activity

  • Studies on the design, synthesis, and evaluation of pyrimidinones and oxazinones fused with thiophene rings have shown promising antimicrobial activities. These compounds have been developed using pyridine derivatives as starting materials, highlighting the versatile biological activities of pyrimidine-based heterocycles in medicinal chemistry and their potential as antitumor agents (Hossan et al., 2012).

Dual Inhibitors for Cancer Treatment

  • The development of dual inhibitors targeting both thymidylate synthase and dihydrofolate reductase, critical enzymes in cancer cell proliferation, has been explored. Compounds based on the thieno[2,3-d]pyrimidine ring, similar in structure to the query compound, have demonstrated potent inhibitory effects on these enzymes and significant antitumor activity in vitro. This research underscores the potential of structurally related compounds in cancer therapy (Gangjee et al., 2009).

properties

IUPAC Name

N-[(3R,4R)-1-[(2-ethylsulfanylpyrimidin-5-yl)methyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-2-26-18-20-9-13(10-21-18)11-23-8-5-15(16(24)12-23)22-17(25)14-3-6-19-7-4-14/h3-4,6-7,9-10,15-16,24H,2,5,8,11-12H2,1H3,(H,22,25)/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSCSRBJURCANU-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=N1)CN2CCC(C(C2)O)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(C=N1)CN2CC[C@H]([C@@H](C2)O)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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